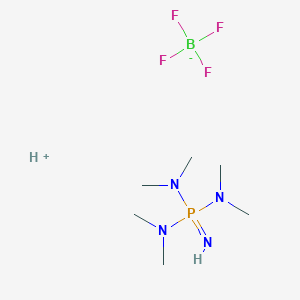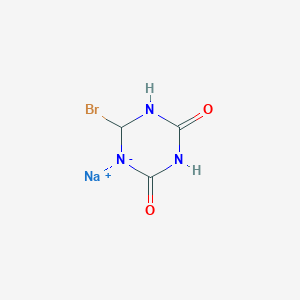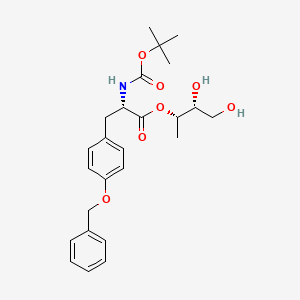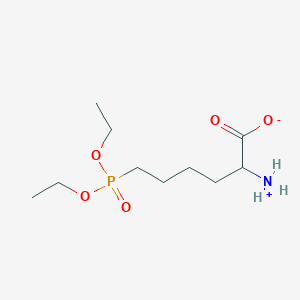
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is a complex organic compound characterized by the presence of multiple halogen atoms and a hexafluoropropyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether typically involves multiple steps, including halogenation and etherification reactions One common synthetic route starts with the halogenation of a phenyl ring to introduce bromine, chlorine, and fluorine atoms
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methods to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The ether group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., alkoxides), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce phenolic compounds.
科学的研究の応用
Chemistry
In chemistry, (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between halogenated aromatic compounds and biological molecules. Its multiple halogen atoms can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents due to their unique chemical properties. Research is ongoing to explore their efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether involves its interaction with specific molecular targets. The halogen atoms and ether group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- (4-Bromo-2-chlorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
- (4-Bromo-2-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
- (4-Chloro-2-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
Uniqueness
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is unique due to the presence of three different halogen atoms on the phenyl ring, which imparts distinct chemical properties. This combination of halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
161045-78-9 |
|---|---|
分子式 |
C18H4Br2Cl2F14O |
分子量 |
732.9 g/mol |
IUPAC名 |
5-bromo-2-[1-[2-(4-bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropoxy]-1,1,2,3,3,3-hexafluoropropan-2-yl]-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C18H4Br2Cl2F14O/c19-5-1-7(21)11(9(23)3-5)13(25,15(27,28)29)17(33,34)37-18(35,36)14(26,16(30,31)32)12-8(22)2-6(20)4-10(12)24/h1-4H |
InChIキー |
WECMTSFPNQVMJY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)Cl)Br |
正規SMILES |
C1=C(C=C(C(=C1F)C(C(OC(C(C2=C(C=C(C=C2Cl)Br)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F)Cl)Br |
同義語 |
(4-BROMO-2-CHLORO-6-FLUOROPHENYL)-1,1,2,3,3,3-HEXAFLUOROPROPYL ETHER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)



![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)


